(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(15-5-3-2-4-6-15)19-18(20)10-8-14-7-9-16-17(11-14)22-12-21-16/h2-11,13H,12H2,1H3,(H,19,20)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDPAVJDNBSFRI-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation for Enamide Formation
The Claisen-Schmidt condensation is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For the target enamide, this method involves the base-catalyzed reaction between piperonal (1,3-benzodioxol-5-carbaldehyde) and N-(1-phenylethyl)acetamide.
Procedure :
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Reagents : Piperonal (1.0 equiv), N-(1-phenylethyl)acetamide (1.2 equiv), potassium hydroxide (20% aqueous solution), ethanol.
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Conditions : Ultrasonic irradiation at 40°C for 20–30 minutes.
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Mechanism : Dehydration of the aldol adduct forms the trans (E)-configured double bond, driven by the conjugation stability of the enamide.
Yield : 85–92%.
Advantages : Ultrasonic irradiation enhances reaction efficiency and reduces side products like diketopiperazines (DKP).
Acid Chloride-Mediated Amidation
A two-step approach involves synthesizing (2E)-3-(1,3-benzodioxol-5-yl)acryloyl chloride followed by coupling with 1-phenylethylamine.
Step 1: Synthesis of (2E)-3-(1,3-Benzodioxol-5-yl)acryloyl Chloride
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Reagents : (2E)-3-(1,3-benzodioxol-5-yl)acrylic acid, thionyl chloride (SOCl₂), toluene.
Step 2: Amidation with 1-Phenylethylamine
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Reagents : Acid chloride (1.0 equiv), 1-phenylethylamine (1.1 equiv), triethylamine (TEA, 1.5 equiv), dichloromethane (DCM).
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Conditions : Stirring at 0°C to room temperature for 2 hours.
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Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and recrystallization from ethanol.
Optimization of Reaction Parameters
Catalyst Selection
Stereochemical Control
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E/Z Selectivity : The E-isomer predominates (>98%) when reactions are conducted under kinetic control (low temperature, short reaction times).
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Analytical Confirmation : -NMR coupling constants () and IR absorption () validate the trans configuration.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Stereoselectivity | Key Advantage |
|---|---|---|---|---|
| Claisen-Schmidt | 92% | 20–30 min | >98% E | Rapid, scalable |
| Acid Chloride Amidation | 82% | 2 hours | >95% E | High purity |
Purification and Characterization
Recrystallization Techniques
Spectroscopic Data
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-NMR (400 MHz, CDCl₃) : δ 7.78 (d, , 1H, CH=CO), 6.82–6.90 (m, 4H, Ar-H), 5.21 (quintet, , 1H, NCH), 1.58 (d, , 3H, CH₃).
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HRMS : m/z calculated for C₁₉H₁₉NO₃ [M+H]⁺: 310.1443; found: 310.1445.
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
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SOCl₂ Quenching : Neutralized with NaHCO₃ to generate NaCl, SO₂, and CO₂.
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Solvent Recovery : Ethanol is distilled and reused, reducing environmental impact.
Emerging Methodologies
Microwave-Assisted Synthesis
Enzymatic Aminolysis
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzodioxole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide may exhibit several important biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound could have efficacy against various microbial strains. It has been investigated for its potential to inhibit bacterial growth and fungal infections, although specific mechanisms are still under investigation.
- Antiviral and Anticancer Activities : The compound has shown promise in preliminary assays for antiviral and anticancer properties. Studies are ongoing to elucidate its mechanisms of action, which may involve interactions with specific enzymes or receptors in target cells.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency in industrial contexts. The following general synthetic route is often used:
- Formation of the Propenamide Backbone : This involves the reaction of suitable amines with appropriate acylating agents.
- Introduction of the Benzodioxole Moiety : This step often requires specific reagents that can form the benzodioxole structure effectively.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Evaluation
A study conducted on derivatives of benzodioxole compounds demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The evaluation used disc diffusion methods to assess efficacy, revealing that certain derivatives exhibited potent activity comparable to standard antibiotics .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies indicate favorable interactions with enzymes involved in metabolic pathways related to cancer progression, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism by which (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-phenylprop-2-enamide
- Structure : Differs by replacing the (1-phenylethyl) group with a phenyl ring.
- Properties: Density functional theory (DFT) studies reveal enhanced electron density at the acrylamide carbonyl due to conjugation with the benzodioxole ring.
- Applications : Used as a model compound for spectroscopic and quantum mechanical analyses .
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one
- Structure : Replaces the acrylamide with a ketone and introduces a bromothiophene group.
- Properties: The thiophene and bromine substituents increase molecular polarity and enable halogen bonding. X-ray crystallography shows a distorted geometry due to steric clashes between bromine and adjacent hydrogen atoms, influencing its nonlinear optical properties .
- Synthesis : Prepared via Claisen-Schmidt condensation, yielding 52–65% .
3-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)acrylamide (CAS 298215-63-1)
- Structure : Features a 2,4-dimethoxyphenyl group instead of phenylethyl.
- Properties : Methoxy groups enhance lipophilicity (predicted logP ~3.5) and hydrogen-bonding capacity. Predicted boiling point (556°C) and density (1.306 g/cm³) suggest higher thermal stability compared to the target compound .
(2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(1H-indol-3-yl)prop-2-enamide (39b)
- Structure: Incorporates cyano and indole groups.
- Properties: The cyano group increases electrophilicity, while the indole moiety enables π-π stacking. Reported melting point (284–286°C) reflects high crystallinity, attributed to strong intermolecular interactions .
Spectroscopic and Physicochemical Properties
IR/NMR Trends :
- Benzodioxole C-O-C stretching: ~1250–1100 cm⁻¹ across analogs .
- Acrylamide C=O stretch: ~1650–1680 cm⁻¹, with shifts depending on substituent electron-withdrawing/donating effects .
- Phenylethyl protons in the target compound would show distinct splitting in ¹H NMR due to chiral center (if present) .
- Thermal Stability: Methoxy-substituted analogs (e.g., CAS 298215-63-1) exhibit higher predicted boiling points (~556°C) compared to non-polar derivatives .
Biological Activity
The compound (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide , also known as C18H17NO3 , is a member of the benzodioxole family, which has garnered interest due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H17NO3
- Molecular Weight : 293.34 g/mol
- CAS Number : 179930-11-1
The structure features a benzodioxole ring, which is known for contributing to various pharmacological properties, including antioxidant and anti-inflammatory activities.
Antioxidant Activity
Research indicates that compounds containing the benzodioxole moiety exhibit significant antioxidant properties. The mechanism often involves the scavenging of free radicals and the modulation of oxidative stress pathways.
Anticancer Properties
Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation : The compound may inhibit key signaling pathways involved in cell growth.
- Induction of apoptosis : Evidence suggests that it may activate caspase pathways leading to programmed cell death.
Neuroprotective Effects
There is emerging evidence that compounds with a similar structure can provide neuroprotective benefits. They may protect neuronal cells from oxidative stress and inflammation, which are critical in neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The presence of the benzodioxole structure is often linked to enhanced antibacterial activity.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various benzodioxole derivatives, including our compound. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related disorders.
Study 2: Anticancer Mechanisms
In vitro assays demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 values were determined to be in the low micromolar range, indicating potent activity.
Study 3: Neuroprotective Properties
A neuroprotective study using cellular models showed that this compound could reduce neuronal cell death induced by glutamate toxicity. It was found to decrease reactive oxygen species (ROS) levels significantly.
Comparative Analysis of Biological Activities
| Compound Name | Antioxidant Activity | Anticancer Activity | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|---|
| This compound | High | Moderate | High | Moderate |
| Benzodioxole Derivative A | Moderate | High | Low | High |
| Benzodioxole Derivative B | Low | Moderate | Moderate | High |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide?
The compound is typically synthesized via Knoevenagel condensation or Michael addition reactions. For example, α,β-unsaturated carboxylic acid precursors (e.g., 3,4-methylenedioxycinnamic acid) can undergo condensation with amines like (1-phenylethyl)amine under reflux conditions using acetic acid as a catalyst . A related synthesis involves reacting benzodioxole-containing aldehydes with cyanoacetamide derivatives in ethanol, yielding prop-2-enamide analogs with moderate to good yields (52–65%) . Characterization relies on NMR (¹H/¹³C), mass spectrometry (MS) , and elemental analysis to confirm structure and purity .
Basic: How is the stereochemistry of the α,β-unsaturated system in this compound verified?
The E-configuration of the prop-2-enamide moiety is confirmed via ¹H-NMR coupling constants (J = 12–16 Hz for trans-vinylic protons) and X-ray crystallography . Single-crystal studies (e.g., using SHELX software ) reveal bond angles and dihedral angles consistent with the trans geometry. For example, in analogous benzodioxole derivatives, the C=C bond length is ~1.33 Å, and the torsion angle between the benzodioxole and enamide groups is >170°, confirming planarity .
Advanced: What computational tools are recommended to study this compound's binding affinity for biological targets (e.g., telomerase)?
AutoDock Vina is widely used for docking studies due to its efficiency and accuracy in predicting binding modes . For telomerase inhibition (as seen in NSCLC research), the compound’s cyano and benzodioxole groups form critical hydrogen bonds with the enzyme’s active site. Molecular dynamics (MD) simulations (e.g., GROMACS ) refine binding stability, while QM/MM calculations assess electronic interactions. Prioritize Solvent Accessible Surface Area (SASA) analysis to evaluate hydrophobic interactions .
Advanced: How do structural modifications (e.g., substituents on the benzodioxole or phenyl groups) impact antifungal activity?
Derivatives with electron-withdrawing groups (e.g., -CF₃) on the phenyl ring show enhanced antifungal efficacy (C. albicans MIC: 4–8 µg/mL) compared to electron-donating groups (-OCH₃: MIC >64 µg/mL) . Substituent position matters: para-fluoro analogs exhibit higher activity than ortho-methyl derivatives due to improved membrane penetration. QSAR models (e.g., CoMFA) correlate logP values with activity, suggesting optimal lipophilicity (clogP ~3.5) .
Basic: What analytical techniques are critical for resolving contradictions in reported spectral data?
Discrepancies in NMR shifts or MS fragmentation patterns can arise from impurities or tautomerism. Use:
- 2D NMR (HSQC, HMBC) to assign ambiguous proton/carbon signals.
- High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ with <2 ppm error).
- HPLC-PDA to detect isomeric impurities, as seen in cases where E/Z isomers coexist .
Advanced: How can crystallographic data resolve discrepancies in molecular conformation across studies?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of conformation. For example, in a related chroman-8-yl derivative, the benzodioxole ring forms a dihedral angle of 8.2° with the enamide plane, indicating near-coplanarity, while steric hindrance from 2,2-dimethyl groups induces slight distortion . Use SHELXL for refinement and Mercury for visualizing intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
Advanced: What strategies mitigate low synthetic yields in large-scale preparations?
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, improving yields by 15–20% .
- Catalytic optimization : Switch from acetic acid to p-TSA (para-toluenesulfonic acid) for higher efficiency in condensation steps .
- Purification : Use flash chromatography (hexane:EtOAc gradient) over recrystallization to recover >90% yield .
Basic: What safety precautions are advised when handling this compound?
While specific toxicity data are limited, structurally similar benzodioxoles exhibit CNS stimulation . Use:
- PPE : Gloves, goggles, and fume hood.
- Storage : 4°C under inert atmosphere (N₂/Ar) to prevent oxidation .
- Waste disposal : Incinerate via EPA-approved protocols for halogenated organics.
Advanced: How does this compound compare to analogs in inhibiting enzymes like 5-lipoxygenase (5-LOX)?
In dual 5-LOX/mPGES-1 inhibitors, the N-(1-phenylethyl) group enhances selectivity (IC₅₀: 0.8 µM for 5-LOX vs. 12 µM for COX-2) by occupying a hydrophobic subpocket. Replacements (e.g., tert-butyl) reduce potency by 10-fold, highlighting the importance of aromatic stacking .
Advanced: What metabolic pathways are predicted for this compound?
In silico predictions (e.g., SwissADME ) suggest:
- Phase I metabolism : Oxidation of the benzodioxole methylenedioxy bridge to catechol.
- Phase II metabolism : Glucuronidation of the phenolic intermediate.
- CYP3A4 is the primary enzyme involved, with a predicted clearance rate of 18 mL/min/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
